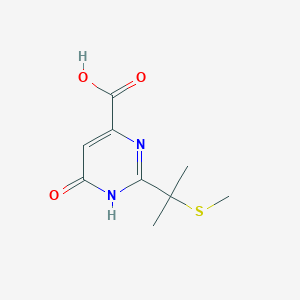

2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-5(7(13)14)4-6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |

InChI Key |

MQGVATXPECKGKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CC(=O)N1)C(=O)O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally involves constructing the pyrimidine core with appropriate substituents, followed by functional group transformations to introduce the methylsulfanyl group and carboxylic acid functionality. The key steps include:

- Formation of the pyrimidine ring system

- Introduction or retention of the keto group at the 6-position

- Installation of the methylsulfanyl substituent at the 2-position

- Carboxylation or derivatization to yield the carboxylic acid at the 4-position

Detailed Stepwise Synthesis (Adapted from Related Pyrimidine Derivative Syntheses)

Though direct literature on this exact compound is limited, analogous pyrimidine-4-carboxylic acid derivatives with substituents at the 2-position have been synthesized through the following approach:

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Starting from commercially available itaconic acid or related unsaturated dicarboxylic acids | Itaconic acid, aniline, 1,1'-carbonyldiimidazole (CDI), anhydrous acetonitrile, room temperature | Not specified |

| 2 | Formation of β-keto ester intermediate via Masamune-Claisen condensation | CDI as activating agent in anhydrous acetonitrile | Quantitative |

| 3 | Conversion of β-keto ester to enaminone intermediate | N,N-dimethylformamide dimethylacetal (DMFDMA), refluxing toluene, 60 °C, 3 h | Quantitative |

| 4 | Cyclization with acetamidine hydrochloride to form methyl 2-methyl-6-oxo-pyrimidine-5-carboxylate ester | Acetamidine hydrochloride, methanol, 0 °C to room temperature, 18 h | ~50% |

| 5 | Hydrolysis of methyl ester to corresponding carboxylic acid | 1 M NaOH in methanol/THF, room temperature | 86–92% |

| 6 | Introduction of methylsulfanyl substituent at 2-position (via alkylation or substitution reactions) | Methylthiol reagents or appropriate alkylating agents under controlled conditions | Not explicitly reported |

This sequence is adapted from the synthesis of related 2-substituted 6-oxo-1H-pyrimidine-4-carboxylic acids, where the 2-substituent varies, and the methylsulfanyl group can be introduced through nucleophilic substitution or alkylation chemistry.

Activation and Amidation (Optional Derivatization Step)

For preparing derivatives or amides from the carboxylic acid intermediate, activation of the acid using bis(pentafluorophenyl) carbonate (BPC) in the presence of triethylamine in acetonitrile at room temperature is effective. This forms an activated pentafluorophenyl ester intermediate, which can be reacted with various amines to afford corresponding carboxamides in good yields (28–100%) and high purity (84–100%).

Green Chemistry Approaches and Alternative Methods

Recent advances in pyrimidine synthesis emphasize greener, more sustainable methods that reduce reaction times and hazardous waste, which could be adapted for this compound:

- Microwave-assisted synthesis to shorten reaction times to minutes

- Mechanochemical methods (mortar-pestle grinding) to avoid solvents

- Use of green solvents such as water or ethanol instead of toxic organic solvents

These approaches have been successfully applied to related pyrimidine derivatives, achieving yields of 80–96% under milder and environmentally friendly conditions.

Summary Table of Key Preparation Parameters

| Parameter | Details/Conditions |

|---|---|

| Starting Materials | Itaconic acid, acetamidine hydrochloride, DMFDMA, CDI |

| Key Intermediates | β-keto ester, enaminone, methyl pyrimidine carboxylate ester |

| Reaction Conditions | Room temperature to reflux (60 °C), 3–18 h reaction times |

| Hydrolysis | 1 M NaOH in methanol/THF, room temperature |

| Activation for Amidation | Bis(pentafluorophenyl) carbonate, triethylamine, acetonitrile |

| Yields | Intermediate steps: 50–92%; final amidation 28–100% |

| Green Methods | Microwave synthesis, mechanochemistry, green solvents |

Research Perspectives and Considerations

- The methylsulfanyl substituent at the 2-position may be introduced via nucleophilic substitution on an appropriate leaving group precursor or by direct alkylation of the pyrimidine ring nitrogen or carbon atoms, depending on the synthetic route chosen.

- Optimization of reaction conditions such as temperature, solvent, and reagent equivalents is critical to maximize yield and purity.

- The use of activating agents like CDI and BPC facilitates efficient formation of key intermediates and derivatives.

- Green chemistry adaptations can significantly improve the sustainability profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2-Methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is a pyrimidine derivative with potential applications in medicinal chemistry, particularly as an antiviral agent. Research suggests its structural similarity to nucleoside analogs may allow it to inhibit viral polymerases. Studies on this compound have explored its interactions with biological macromolecules, indicating its potential in antiviral drug development.

Potential Applications

Due to its biological activity, 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid may be explored for uses such as:

- Antiviral Drug Development The compound's structural similarity to nucleoside analogs suggests it may inhibit viral polymerases.

- Anti-inflammatory Properties Compounds in this class have demonstrated activities against various pathogens and may possess anti-inflammatory properties.

Structural Similarities

Several compounds share structural similarities with 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopyrimidine | Amino group substitution | Known for antibacterial properties |

| Ribavirin | Nucleoside analog | Broad-spectrum antiviral activity |

| Rintatolimod | Modified purine derivative | Immune-modulating effects |

Mechanism of Action

The mechanism of action of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in the inflammatory response . The inhibition of COX-2 can lead to reduced production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrimidine and heterocyclic derivatives, leveraging insights from biodegradation pathways and synthetic analogs.

Structural Comparison

Table 1: Structural Features of 2-(2-Methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic Acid and Analogs

Key Observations :

Core Rigidity : The target compound’s aromatic pyrimidine core contrasts with the saturated hexahydropyrimidine in analogs, which may influence conformational flexibility and target binding .

Halogenation : Unlike diclofenac metabolites (), the target lacks halogen atoms, reducing environmental persistence but increasing susceptibility to oxidative degradation .

Metabolic and Biodegradation Pathways

Table 2: Hypothesized Metabolic Pathways

Key Insights :

- The methylsulfanyl group in the target compound may undergo sulfoxidation, a common pathway for thioethers, generating polar metabolites that enhance excretion .

- Diclofenac’s chlorinated metabolites resist biodegradation, whereas the target’s lack of halogens suggests faster environmental breakdown .

Table 3: Hypothesized Pharmacological Profiles

Key Differences :

- Unlike diclofenac metabolites, the target lacks cyclooxygenase (COX)-targeting motifs, reducing likelihood of NSAID-like activity .

Biological Activity

2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, and its inhibition is significant in the management of conditions such as gout and hyperuricemia. This article explores the biological activity of this compound, synthesizing findings from various research studies.

- Molecular Formula : CHNOS

- Molecular Weight : 228.27 g/mol

- Structure : The compound features a pyrimidine ring with a keto group at the 6-position and a carboxylic acid at the 4-position, along with a methylsulfanyl group which may influence its biological interactions .

Inhibition of Xanthine Oxidase

Research indicates that 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid exhibits significant xanthine oxidase inhibitory activity. This property is vital for therapeutic applications in treating hyperuricemia and gout, where elevated uric acid levels can lead to painful joint inflammation.

In vitro studies have shown that the compound binds effectively to the active site of xanthine oxidase, thereby inhibiting its enzymatic activity. The mechanism of action is believed to involve competitive inhibition, where the compound competes with natural substrates for binding to the enzyme.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-Amino-5-halo-4-pyrimidinecarboxylic acids | Various halogen substitutions | Known for herbicidal properties |

| 4-Amino-6-(heterocyclic)picolinates | Contains heterocyclic moieties | Potential applications in drug design |

| 5-Fluoro-6-methylpyrimidine derivatives | Fluorinated variants | Studied for antimicrobial activity |

The structural uniqueness of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid lies in its combination of functional groups that enhance its interaction with biological targets, particularly xanthine oxidase.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, often involving the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry .

Case Studies and Research Findings

- Xanthine Oxidase Inhibition Study : A study investigating various pyrimidine derivatives found that those with keto and carboxylic acid functionalities exhibited strong inhibition against xanthine oxidase. The study quantitatively assessed enzyme activity before and after treatment with the compound, confirming its efficacy as an inhibitor.

- Antimicrobial Activity Exploration : While direct studies on this specific compound are sparse, related pyrimidines have shown promising results against common bacterial strains in laboratory settings. This suggests potential for further research into the antimicrobial properties of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid .

Q & A

Q. Basic

- 1H NMR : Look for downfield signals at δ 10–12 ppm (carboxylic acid proton) and δ 2.5–3.5 ppm (methylsulfanyl group protons). Pyrimidine ring protons typically appear as multiplets between δ 6–8 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- IR spectroscopy : Strong absorption near 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .

How can researchers address challenges related to the formation of enantiomeric mixtures during synthesis, and what chiral resolution methods are applicable?

Advanced

Enantiomeric mixtures arise during Michael additions involving asymmetric centers. Resolution methods include:

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters .

- Diastereomeric salt formation : React with chiral amines (e.g., cinchonidine) and recrystallize .

What strategies are recommended for resolving contradictory bioactivity data observed in different in vitro assays for this compound?

Advanced

Contradictions may stem from impurities or assay variability. Mitigation strategies:

- Purity validation : Use HPLC (≥95% purity) to exclude interference from process-related impurities (e.g., acetyl hydrazine derivatives) .

- Assay standardization : Replicate assays under controlled conditions (pH, temperature, cell line passage number).

- Orthogonal assays : Confirm results with complementary methods (e.g., enzyme inhibition vs. cell viability) .

What are the recommended safety precautions and handling procedures for this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air immediately .

How can computational chemistry methods (e.g., molecular docking) be integrated with experimental data to elucidate the mechanism of action of this compound?

Q. Advanced

- Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values.

- MD simulations : Analyze binding stability over 100-ns trajectories (AMBER or GROMACS).

- QSAR modeling : Corrogate substituent effects (e.g., methylsulfanyl group) with bioactivity data .

What are the typical impurities associated with the synthesis of this compound, and how are they controlled during purification?

Basic

Common impurities include:

- Hydrazine derivatives : Formed during condensation steps (e.g., 2-{2-[2-(2-acetylhydrazinyl)-2-oxoacetamido]propan-2-yl} analogs).

- Oxidation byproducts : Sulfoxide derivatives from methylsulfanyl group degradation.

Control via HPLC-PDA with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) .

What experimental approaches are used to determine the compound's stability under various pH and temperature conditions?

Q. Advanced

- Forced degradation studies : Expose to 0.1M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS.

- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Which in vitro biological assays are commonly employed to screen this compound for potential therapeutic applications?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli).

- Anticancer screening : MTT assay on HeLa or MCF-7 cell lines.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

Q. Advanced

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing methylsulfanyl with ethyl or phenyl groups).

- Bioisosteric replacement : Substitute carboxylic acid with tetrazole or sulfonamide groups.

- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.